3-[1-[2-(cyclohexen-1-yl)acetyl]piperidin-3-yl]-N-(4-methoxy-2-methylphenyl)propanamide
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Overview
Description
3-[1-[2-(cyclohexen-1-yl)acetyl]piperidin-3-yl]-N-(4-methoxy-2-methylphenyl)propanamide is a complex organic compound with a unique structure that includes a cyclohexene ring, a piperidine ring, and a methoxy-substituted phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[1-[2-(cyclohexen-1-yl)acetyl]piperidin-3-yl]-N-(4-methoxy-2-methylphenyl)propanamide typically involves multiple steps, starting with the preparation of the cyclohexenyl acetyl intermediate. This intermediate is then reacted with piperidine under specific conditions to form the piperidinyl acetyl derivative. Finally, the methoxy-substituted phenyl group is introduced through a coupling reaction, resulting in the formation of the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
3-[1-[2-(cyclohexen-1-yl)acetyl]piperidin-3-yl]-N-(4-methoxy-2-methylphenyl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
3-[1-[2-(cyclohexen-1-yl)acetyl]piperidin-3-yl]-N-(4-methoxy-2-methylphenyl)propanamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[1-[2-(cyclohexen-1-yl)acetyl]piperidin-3-yl]-N-(4-methoxy-2-methylphenyl)propanamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other piperidine derivatives and cyclohexene-containing molecules. Examples include:
- 1-(1,4-dimethylcyclohex-3-en-1-yl)ethan-1-one
- 4-Acetyl-1,4-dimethyl-1-cyclohexene
Uniqueness
What sets 3-[1-[2-(cyclohexen-1-yl)acetyl]piperidin-3-yl]-N-(4-methoxy-2-methylphenyl)propanamide apart is its unique combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
3-[1-[2-(cyclohexen-1-yl)acetyl]piperidin-3-yl]-N-(4-methoxy-2-methylphenyl)propanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H34N2O3/c1-18-15-21(29-2)11-12-22(18)25-23(27)13-10-20-9-6-14-26(17-20)24(28)16-19-7-4-3-5-8-19/h7,11-12,15,20H,3-6,8-10,13-14,16-17H2,1-2H3,(H,25,27) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQZWUMCBRFWDQE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC)NC(=O)CCC2CCCN(C2)C(=O)CC3=CCCCC3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H34N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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